molecular formula C20H15FN2O5 B11941807 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate CAS No. 195140-90-0

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate

Cat. No.: B11941807
CAS No.: 195140-90-0
M. Wt: 382.3 g/mol
InChI Key: TVLDFBSQHVYDKT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is an organic compound with the molecular formula C20H15FN2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate typically involves the reaction of 4-(benzyloxy)phenol with 2-fluoro-5-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired carbamate product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amine, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl 2-chloro-5-nitrophenylcarbamate
  • 4-(Benzyloxy)phenyl 2-bromo-5-nitrophenylcarbamate
  • 4-(Benzyloxy)phenyl 2-iodo-5-nitrophenylcarbamate

Uniqueness

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

195140-90-0

Molecular Formula

C20H15FN2O5

Molecular Weight

382.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) N-(2-fluoro-5-nitrophenyl)carbamate

InChI

InChI=1S/C20H15FN2O5/c21-18-11-6-15(23(25)26)12-19(18)22-20(24)28-17-9-7-16(8-10-17)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24)

InChI Key

TVLDFBSQHVYDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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